Tiqueside
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Description
Tiqueside is a natural product found in Trigonella foenum-graecum with data available.
Scientific Research Applications
Cholesterol Absorption Inhibition and Hypercholesterolemia Treatment
Tiqueside, also known as CP-88,818 or beta-tigogenin cellobioside, has been investigated primarily for its role in treating hypercholesterolemia. It functions by inhibiting the absorption of biliary and dietary cholesterol. Studies have shown that tiqueside can lead to a dose-dependent reduction in plasma low-density lipoprotein cholesterol (LDL-C) levels in hypercholesterolemic patients. This effect is achieved without significantly affecting other lipoprotein levels, fecal fat, bile acid excretion, or fat-soluble vitamin absorption. These findings suggest tiqueside's potential as a therapeutic agent for managing high cholesterol levels (Harris et al., 1997).
Impact on Cholesterol Metabolism
Further research on tiqueside has demonstrated its impact on cholesterol metabolism. When administered to animals, it inhibited cholesterol absorption in a dose-dependent manner, both with and without dietary cholesterol. This inhibition led to a reduction in hepatic cholesterol levels and induced compensatory increases in hepatic HMG-CoA reductase activity and hepatic low-density lipoprotein (LDL) receptor levels. These changes in cholesterol metabolism resulted in significant reductions in plasma non-HDL cholesterol concentrations. This broad spectrum of effects highlights tiqueside's potential utility in managing cholesterol levels across various species (Harwood et al., 1993).
Pharmacokinetics in Animal Models
The pharmacokinetics of tiqueside have been studied in different animal models including dogs, rats, rabbits, and monkeys. These studies have revealed low systemic exposure to tiqueside following oral administration across several species. Understanding the pharmacokinetics is crucial for developing effective dosing regimens for potential therapeutic applications (Inskeep et al., 1995).
Synthesis and Characterization
There has also been research focused on the synthesis of tiqueside, including the creation of polydeuterated forms for use in quantitative HPLC/MS assay systems. Such work is important for developing analytical methods to quantify tiqueside, which is essential for both research and therapeutic applications (Zawistoski et al., 1993).
Comparison with Other Saponins
Comparative studies with other saponins, like pamaqueside, have shown that tiqueside induces hypocholesterolemia by blocking luminal cholesterol absorption. This mechanism differs from the stoichiometric complexation hypothesis for other saponins, suggesting a unique mode of action for tiqueside (Morehouse et al., 1999).
Exploration of Steroidal Glycosides
Research on steroidal glycosides, with tiqueside as a lead compound, has led to the discovery of more potent analogs. These findings are significant in the development of more effective cholesterol absorption inhibitors (Deninno et al., 1997).
properties
Product Name |
Tiqueside |
---|---|
Molecular Formula |
C39H64O13 |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21?,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34?,35-,36+,37+,38+,39-/m1/s1 |
InChI Key |
GUSVHVVOABZHAH-SFMGTQEISA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
synonyms |
eta-tigogenin cellobioside CP 88818 CP-88818 tiqueside |
Origin of Product |
United States |
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